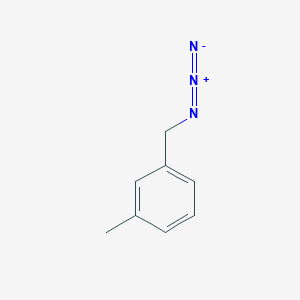

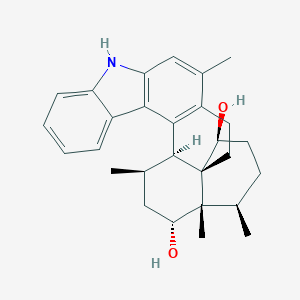

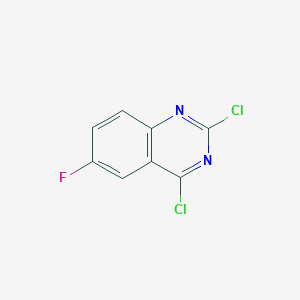

1-(Azidomethyl)-3-methylbenzene

概要

説明

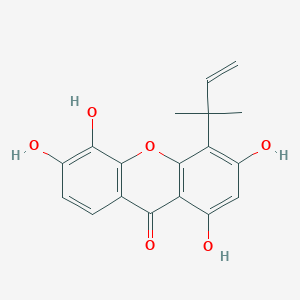

The description of a compound typically includes its molecular formula, structure, and the type of functional groups it contains.

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized, including the starting materials, reagents, catalysts, and the sequence of reactions.Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis

This would include properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include acidity or basicity, electrophilicity or nucleophilicity, and stability.科学的研究の応用

1. Synthesis of New 1,2,3-Triazole Derivatives of Uracil and Thymine

- Application Summary : This research involved the synthesis of ten 1,4-disubstituted 1,2,3-triazoles from 1-(azido-methyl)benzene and dipropargyl uracil or dipropargyl thymine . These compounds were synthesized with the aim of exploring their potential inhibitory activity against the acidic corrosion of steels .

- Methods of Application : The optimal experimental conditions were established for the conventional click chemistry . The 1,2,3-triazoles were synthesized from 1-(azido-methyl)benzene, generated in situ from sodium azide and the corresponding benzyl halide, and dipropargyl uracil or dipropargyl thymine .

- Results/Outcomes : The corrosion inhibiting properties of some of these compounds were determined by means of an electrochemical technique .

2. Synthesis of New Quasi-Podands from Bile Acid Derivatives

- Application Summary : This research involved the synthesis of new quasi-podands from bile acid derivatives linked by 1,2,3-triazole rings . The aim was to expand the number of coordination sites on the bispidine core .

- Methods of Application : A novel method for the synthesis of bile acid derivatives was developed using “click chemistry” . The quasi-podands were synthesized through intermolecular 1,3-dipolar cycloaddition of the propargyl ester of bile acids and azide groups of 1,3,5-tris(azidomethyl)benzene .

- Results/Outcomes : The structures of the products were confirmed by spectral analysis, mass spectrometry, and PM5 semiempirical methods . The pharmacotherapeutic potential of these compounds was estimated based on the Prediction of Activity Spectra for Substances (PASS) .

3. Synthesis of 1,2,3-Triazole and Isoxazole-Linked Pyrazole Hybrids

- Application Summary : This research involved the synthesis of novel 1,2,3-triazole and isoxazole-linked pyrazole hybrids from pyrazole and triazole/isoxazole scaffolds . The aim was to evaluate their anti-proliferative efficacy in four cancer cell lines (MCF7, HEPG2, IMR32, and HELA) .

- Methods of Application : The congeners were synthesized from pyrazole and triazole/isoxazole scaffolds .

- Results/Outcomes : Majority of the compounds demonstrated potent cytotoxic activities, among them, two compounds showed significant cytotoxicity in all the tested cell lines .

4. Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences

- Application Summary : This research focused on the exceptional reactivity of the azide group, making organic azides a highly versatile family of compounds in chemistry and the material sciences . One of the most prominent reactions employing organic azides is the regioselective copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition with alkynes yielding 1,2,3-triazoles .

- Methods of Application : The study employed organic azides in various reactions including the Staudinger reduction, the aza-Wittig reaction, and the Curtius rearrangement .

- Results/Outcomes : The study found that organic azides show extraordinary efficiency in polymer crosslinking, a process used to alter the physical properties of polymers and to boost efficiencies of polymer-based devices such as membrane fuel cells, organic solar cells (OSCs), light-emitting diodes (LEDs), and organic field-effect transistors (OFETs) .

5. Synthesis of 1,2,3-Triazole and Isoxazole-Linked Pyrazole Hybrids

- Application Summary : This research involved the synthesis of novel 1,2,3-triazole and isoxazole-linked pyrazole hybrids from pyrazole and triazole/isoxazole scaffolds . The aim was to evaluate their anti-proliferative efficacy in four cancer cell lines (MCF7, HEPG2, IMR32, and HELA) .

- Methods of Application : The congeners were synthesized from pyrazole and triazole/isoxazole scaffolds .

Safety And Hazards

This section would detail the safety precautions that need to be taken while handling the compound, its toxicity levels, and the risks it poses to human health and the environment.

将来の方向性

This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or derivatives of the compound.

特性

IUPAC Name |

1-(azidomethyl)-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-7-3-2-4-8(5-7)6-10-11-9/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCVHHYNXTVRWJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371623 | |

| Record name | 1-(azidomethyl)-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Azidomethyl)-3-methylbenzene | |

CAS RN |

126799-82-4 | |

| Record name | 1-(azidomethyl)-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2R*,3S*),2alpha,5beta]]- (](/img/structure/B161662.png)

![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[2-methoxy-5-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]-9,10-dioxo-](/img/structure/B161675.png)